N-(2-Fluorophenethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-Fluorophenethyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenethyl)pyrazine-2-carboxamide typically involves the reaction of 2-fluorophenethylamine with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
N-(2-Fluorophenethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(2-Fluorophenethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An antitubercular agent with a similar pyrazine core structure.
2-Pyrazinecarboxamide: A related compound with similar chemical properties.
N-(2-Fluorophenyl)pyrazine-2-carboxamide: A structural analog with a fluorine atom on the phenyl ring.
Uniqueness
N-(2-Fluorophenethyl)pyrazine-2-carboxamide is unique due to the presence of the 2-fluorophenethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, bioavailability, and specificity towards certain molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12FN3O |
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Molecular Weight |
245.25 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12FN3O/c14-11-4-2-1-3-10(11)5-6-17-13(18)12-9-15-7-8-16-12/h1-4,7-9H,5-6H2,(H,17,18) |
InChI Key |
VMJYWPWAXMPJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)C2=NC=CN=C2)F |
Origin of Product |
United States |
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